molecular formula C17H18ClN3OS B4674032 1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine

1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine

Cat. No. B4674032
M. Wt: 347.9 g/mol
InChI Key: JNVCCIMUCXGAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine, also known as TAPP, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. TAPP is a piperazine derivative that has been synthesized and studied for its biochemical and physiological effects. In

Mechanism of Action

1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine's mechanism of action is not fully understood, but studies have suggested that it acts as a modulator of neurotransmitter levels in the brain. 1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine has been shown to increase levels of dopamine and serotonin, which are neurotransmitters involved in mood regulation. Additionally, 1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, leading to apoptosis.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine has been shown to have a variety of biochemical and physiological effects. In addition to its ability to modulate neurotransmitter levels, 1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine has been shown to have antioxidant properties. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis. 1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine has been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.

Advantages and Limitations for Lab Experiments

1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine's advantages for lab experiments include its low toxicity profile and its potential therapeutic applications in various fields of medicine. However, 1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine's limitations include its limited solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

For research on 1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine include further investigation into its mechanism of action, as well as its potential therapeutic applications in various fields of medicine. Additionally, research could focus on improving the solubility of 1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine in water to make it more versatile for experimental conditions. Finally, research could investigate the potential synergistic effects of 1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine with other compounds for enhanced therapeutic efficacy.
Conclusion:
In conclusion, 1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine is a compound that has gained attention in the scientific community due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. While further research is needed to fully understand 1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine's potential therapeutic applications, its low toxicity profile and promising preliminary results make it a compound worth investigating further.

Scientific Research Applications

1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. 1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine has also been studied for its potential use as an antidepressant and anxiolytic, with research indicating its ability to modulate neurotransmitter levels in the brain. Additionally, 1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-pyridin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3OS/c18-14-4-3-5-15(12-14)20-8-10-21(11-9-20)17(22)13-23-16-6-1-2-7-19-16/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVCCIMUCXGAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(pyridin-2-ylsulfanyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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